Cas no 64849-39-4 (Rubusoside)

Rubusoside structure
Rubusoside structure
Produktname:Rubusoside
CAS-Nr.:64849-39-4
MF:C32H50O13
MW:642.7316
MDL:MFCD06799426
CID:522314
PubChem ID:24721373

Rubusoside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Rubusoside
    • Kaur-16-en-18-oic acid,13-(b-D-glucopyranosyloxy)-, b-D-glucopyranosyl ester, (4a)-
    • RUBUSOSIDE(P)
    • RUBESCENSIN A(RG)
    • (4α)-13-(β-D-glucopyranosyloxy)kaur-16-en-18-oic acid β-D-glucopyranosyl ester
    • (4alpha)-13-(beta-D-Glucopyranosyloxy)kaur-16-en-18-oic acid beta-D-glucopyranosyl ester
    • [(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-met
    • UNII-TCV5K3M3GX
    • 1-O-[(8alpha,9beta,10alpha,13alpha)-13-(beta-D-glucopyranosyloxy)-18-oxokaur-16-en-18-yl]-beta-D-glucopyranose
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
    • A,9
    • CS-5805
    • Q-100743
    • 1-O-[13alpha-(beta-D-glucopyranosyloxy)-18-oxo-5beta,8alpha,9beta,10alpha-kaur-16-en-18-yl]-beta-D-glucopyranose
    • 1-o-[(5
    • s9130
    • A,13
    • A-d-glucopyranose
    • 1ST40347
    • BS-42210
    • TCV5K3M3GX
    • CHEMBL499256
    • RUBUSOSIDE [INCI]
    • SCHEMBL12857253
    • HY-N0668
    • KAUR-16-EN-18-OIC ACID, 13-(.BETA.-D-GLUCOPYRANOSYLOXY)-, .BETA.-D-GLUCOPYRANOSYL ESTER, (4.ALPHA.)-
    • 64849-39-4
    • A)-13-(
    • Kaur-16-en-18-oic acid, 13-(beta-D-glucopyranosyloxy)-, beta-D-glucopyranosyl ester, (4alpha)-
    • A,10
    • AKOS040757694
    • A-d-glucopyranosyloxy)-18-oxokaur-16-en-18-yl]-
    • Q27289906
    • CHEBI:145021
    • CCG-270322
    • DA-57570
    • Kaur-16-en-18-oic acid, 13-(ss-D-glucopyranosyloxy)-, ss-D-glucopyranosyl ester, (4a)-; 1H-2,10a-Ethanophenanthrene, kaur-16-en-18-oic acid deriv.; Rubusoside
    • A-d-glucopyranosyloxy)-18-oxokaur-16-en-18-yl)-
    • 1-O-(13alpha-(beta-D-glucopyranosyloxy)-18-oxo-5beta,8alpha,9beta,10alpha-kaur-16-en-18-yl)-beta-D-glucopyranose
    • YWPVROCHNBYFTP-OSHKXICASA-N
    • ((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) (1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxytetracyclo(11.2.1.01,10.04,9)hexadecane-5-carboxylate
    • RubusosideKaur-16-en-18-oic acid, 13-(beta-D-glucopyranosyloxy)-, beta-D-glucopyranosyl ester, (4alpha)-; 1-O-[(8alpha,9beta,10alpha,13alpha)-13-(beta-D-glucopyranosyloxy)-18-oxokaur-16-en-18-yl]-beta-D-glucopyranose; UNII-TCV5K3M3GX
    • 1-o-((5
    • Rubusoside?
    • MDL: MFCD06799426
    • Inchi: 1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31+,32?/m1/s1
    • InChI-Schlüssel: YWPVROCHNBYFTP-OOXMVYJWSA-N
    • Lächelt: O([C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])C12C(=C([H])[H])C([H])([H])[C@@]3(C([H])([H])C([H])([H])[C@]4([H])[C@@](C(=O)O[C@@]5([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])[C@@]4(C([H])([H])[H])[C@]3([H])C([H])([H])C1([H])[H])C2([H])[H]

Berechnete Eigenschaften

  • Genaue Masse: 642.325142g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.4
  • Anzahl der Spender von Wasserstoffbindungen: 8
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 13
  • Anzahl drehbarer Bindungen: 7
  • Monoisotopenmasse: 642.325142g/mol
  • Monoisotopenmasse: 642.325142g/mol
  • Topologische Polaroberfläche: 216Ų
  • Schwere Atomanzahl: 45
  • Komplexität: 1150
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 16
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Molekulargewicht: 642.7

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.45
  • Schmelzpunkt: No data available
  • Siedepunkt: 802.5±65.0 °C at 760 mmHg
  • Flammpunkt: 251.9±27.8 °C
  • Löslichkeit: 生物体外In Vitro:DMSO溶解度≥ 32 mg/mL(49.79 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
  • PSA: 215.83000
  • LogP: -0.76230

Rubusoside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC23090-1 g
Rubusoside
64849-39-4 >98%, Standard References Grade
1g
$1600.0 2022-02-28
Chengdu Biopurify Phytochemicals Ltd
BP1230-20mg
Rubusoside
64849-39-4 98%
20mg
$40 2023-09-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL80078-10MG
64849-39-4
10MG
¥3019.09 2023-01-06
TRC
R701545-50mg
Rubusoside
64849-39-4
50mg
$ 1346.00 2023-09-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajcn5512-20mg
Rubusoside
64849-39-4 98%
20mg
¥1733.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3S2027-5 mg
Rubusoside
64849-39-4 99.59%
5mg
¥480.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3S2027-100 mg
Rubusoside
64849-39-4 99.59%
100MG
¥2553.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R860595-50mg
Rubusoside
64849-39-4 >98%
50mg
¥2,990.00 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R860595-10mg
Rubusoside
64849-39-4 >98%
10mg
¥1,227.00 2022-08-31
DC Chemicals
DC23090-250 mg
Rubusoside
64849-39-4 >98%, Standard References Grade
250mg
$800.0 2022-02-28

Rubusoside Herstellungsverfahren

Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:64849-39-4)Rubusoside
TB07260
Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:64849-39-4)Rubusoside
A918264
Reinheit:99%/99%
Menge:100mg/50mg
Preis ($):292.0/172.0